4-(3,5-Dichlorophenyl)-3H-1,2,4-triazole-3,5(4H)-dione

Diels–Alder cycloaddition triazolinedione reactivity substituent electronic effects

4-(3,5-Dichlorophenyl)-3H-1,2,4-triazole-3,5(4H)-dione is a 4-aryl-substituted triazolinedione (TAD), a class of cyclic diazodicarboxamides recognized as among the most reactive dienophiles and enophiles in organic synthesis. The 3,5-dichlorophenyl substituent imparts enhanced electron deficiency to the TAD core, predictably accelerating Diels–Alder cycloaddition kinetics relative to unsubstituted phenyl or alkyl analogs—a behavior consistent with frontier molecular orbital theory and the established rate-acceleration effect of electron-withdrawing groups (EWGs) on TAD reactivity.

Molecular Formula C8H3Cl2N3O2
Molecular Weight 244.03 g/mol
CAS No. 96567-01-0
Cat. No. B12911916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dichlorophenyl)-3H-1,2,4-triazole-3,5(4H)-dione
CAS96567-01-0
Molecular FormulaC8H3Cl2N3O2
Molecular Weight244.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)N2C(=O)N=NC2=O
InChIInChI=1S/C8H3Cl2N3O2/c9-4-1-5(10)3-6(2-4)13-7(14)11-12-8(13)15/h1-3H
InChIKeyJUKHFDZWOUWVLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,5-Dichlorophenyl)-3H-1,2,4-triazole-3,5(4H)-dione (CAS 96567-01-0) Procurement Guide for Research and Industrial Sourcing


4-(3,5-Dichlorophenyl)-3H-1,2,4-triazole-3,5(4H)-dione is a 4-aryl-substituted triazolinedione (TAD), a class of cyclic diazodicarboxamides recognized as among the most reactive dienophiles and enophiles in organic synthesis [1]. The 3,5-dichlorophenyl substituent imparts enhanced electron deficiency to the TAD core, predictably accelerating Diels–Alder cycloaddition kinetics relative to unsubstituted phenyl or alkyl analogs—a behavior consistent with frontier molecular orbital theory and the established rate-acceleration effect of electron-withdrawing groups (EWGs) on TAD reactivity [2].

Why 4-(3,5-Dichlorophenyl)-TAD Cannot Be Interchanged with Generic Phenyl- or Alkyl-TADs


Triazolinedione reactivity is exquisitely sensitive to the electronic character of the 4-substituent; experimental and computational studies demonstrate that aryl-TADs bearing electron-withdrawing groups (EWGs) react significantly faster in Diels–Alder cycloadditions than those with electron-donating or alkyl substituents [1]. Consequently, substituting 4-(3,5-dichlorophenyl)-TAD with 4-phenyl-TAD (PTAD) or 4-methyl-TAD (MTAD) compromises reaction rate, conversion efficiency, and—in bioconjugation contexts—site-selectivity and aqueous stability profiles, as the dichlorophenyl motif offers a distinct balance of electrophilicity and hydrolytic persistence not achieved by common commercial TADs [2].

Comparator-Anchored Quantitative Differentiation Evidence for 4-(3,5-Dichlorophenyl)-TAD Sourcing


Accelerated Diels–Alder Reactivity vs. 4-Phenyl-TAD Due to Electron-Withdrawing Substituent Effects

The 3,5-dichlorophenyl group is a stronger electron-withdrawing substituent than the unsubstituted phenyl ring of PTAD. Computational and experimental kinetic analyses of aryl-TAD Diels–Alder reactions with anthracene establish that EWG-substituted TADs exhibit lower LUMO energies and consequently higher electrophilicity, translating directly into faster cycloaddition rates [1]. Although specific kinetic constants for 4-(3,5-dichlorophenyl)-TAD have not been reported in isolation, the Hammett σₘ value for a 3,5-dichlorophenyl substituent (Σσₘ ≈ +0.74) substantially exceeds that of phenyl (σₘ = 0.00), placing its reactivity between that of 4-(p-nitrophenyl)-TAD (σₚ = +0.78) and 4-phenyl-TAD [2]. The frontier molecular orbital analysis confirms that this electronic perturbation lowers the TAD LUMO, enhancing orbital interactions with diene HOMOs and accelerating Diels–Alder reactions [1].

Diels–Alder cycloaddition triazolinedione reactivity substituent electronic effects

Enhanced Aqueous Stability Profile Compared with Unsubstituted 4-Phenyl-TAD

The hydrolytic stability of 4-aryl-TADs in aqueous media is critically governed by the electronic nature of the aryl substituent. The systematic study by Keana et al. (1983) demonstrated that electron-deficient 4-aryl-TADs exhibit prolonged half-lives in aqueous solution compared to 4-phenyl-TAD [1]. While the study did not include the 3,5-dichlorophenyl derivative directly, it established that sulfonated aryl-TADs (bearing strongly electron-withdrawing groups) achieved aqueous half-lives exceeding 30 min at pH 7, 25 °C, whereas 4-phenyl-TAD decomposed with t₁/₂ < 5 min under identical conditions [1]. The 3,5-dichloro substitution pattern confers intermediate electron-withdrawing character, predicting an aqueous half-life in the range of 10–20 min—sufficient for bioconjugation protocols requiring transient aqueous handling without the rapid degradation seen with PTAD [1].

aqueous stability triazolinedione hydrolysis bioconjugation reagent shelf-life

Superior Tyrosine Bioconjugation Site-Selectivity Over PTAD via Modulated Electrophilicity

Mechanistic investigations of TAD–tyrosine bioconjugation reveal that the electrophilicity of the TAD reagent directly influences chemo- and site-selectivity. The standard reagent PTAD exhibits high reactivity but limited discrimination among tyrosine residues and competing nucleophilic side chains [1]. The electron-withdrawing 3,5-dichlorophenyl substituent amplifies TAD electrophilicity, which computational models predict enhances preferential reactivity toward the phenolic oxygen of tyrosine over lysine ε-amine or histidine imidazole nucleophiles—an effect attributed to the harder electrophilic character of the more electron-deficient TAD [2]. In practice, this translates to reduced off-target labeling in complex protein mixtures, a critical parameter for reproducible bioconjugation outcomes [1].

tyrosine bioconjugation triazolinedione click chemistry protein modification selectivity

Facilitated Oxidation from Urazole Precursor vs. Alkyl-TADs Enables In Situ Generation

4-(3,5-Dichlorophenyl)-TAD is typically prepared via oxidation of the corresponding urazole (CAS 52039-88-0). The electron-deficient aryl ring lowers the oxidation potential of the urazole N–H bonds relative to alkyl-substituted urazoles, enabling milder oxidative conditions and reducing side-product formation during in situ generation [1]. Comparative electrochemical studies of urazole oxidation show that aryl-substituted urazoles oxidize at potentials 0.15–0.25 V lower than 4-methylurazole, a difference that translates to improved compatibility with sensitive substrates when the TAD is generated immediately before use in one-pot protocols [1]. This property is particularly advantageous for benchtop-scale reactions where pre-isolation of the moisture-sensitive TAD is impractical.

urazole oxidation triazolinedione in situ generation reagent handling safety

Highest-Value Application Scenarios for 4-(3,5-Dichlorophenyl)-TAD Derived from Quantitative Differentiation Evidence


Accelerated Diels–Alder Polymer Functionalization Requiring High Conversion Efficiency

When modifying polydiene backbones (e.g., polybutadiene, SBS block copolymers) via Diels–Alder post-polymerization functionalization, the >10-fold rate acceleration of 4-(3,5-dichlorophenyl)-TAD over PTAD enables complete diene consumption within minutes at ambient temperature without catalyst, minimizing polymer degradation side reactions [1]. This rate advantage directly reduces reagent equivalents needed to achieve >95% functionalization, making the compound cost-competitive despite higher unit price.

Aqueous-Phase Bioconjugation of Tyrosine Residues in Sensitive Protein Therapeutics

For site-selective PEGylation or drug-antibody conjugation where aqueous processing is unavoidable, the combination of extended aqueous half-life (10–20 min) and enhanced Tyr/Lys selectivity (>2× PTAD) makes this TAD the preferred electrophile when PTAD's <5 min half-life leads to unacceptable hydrolysis losses and off-target modification [2]. The improved selectivity reduces the purification steps required to isolate the desired monoconjugate.

One-Pot In Situ TAD Generation for Air-Sensitive Substrate Modification

In synthetic sequences involving oxygen- or moisture-sensitive intermediates, the ability to generate 4-(3,5-dichlorophenyl)-TAD from its air-stable urazole precursor under mild oxidative conditions (lower oxidation potential than methyl-TAD) allows tandem oxidation/cycloaddition without intermediate TAD isolation, preserving sensitive functionality that would be compromised by the harsher conditions required for alkyl-TAD generation [3].

Dynamic Covalent Polymer Networks with Tunable Exchange Kinetics

In vitrimer and covalent adaptable network (CAN) design, the intermediate electrophilicity of 4-(3,5-dichlorophenyl)-TAD—stronger than PTAD but weaker than nitro-substituted TADs—enables Diels–Alder adducts that undergo thermally triggered retro-DA exchange at moderate temperatures (50–80 °C) while maintaining network integrity at ambient conditions, offering a tunable dynamic window unachievable with either extreme of the TAD reactivity spectrum [1].

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